molecular formula C9H15NO4 B2998169 tert-Butyl (3-formyloxetan-3-yl)carbamate CAS No. 885669-84-1

tert-Butyl (3-formyloxetan-3-yl)carbamate

Cat. No.: B2998169
CAS No.: 885669-84-1
M. Wt: 201.222
InChI Key: ZVKZIVBMLICOOK-UHFFFAOYSA-N
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Description

tert-Butyl (3-formyloxetan-3-yl)carbamate: is a chemical compound with the molecular formula C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol . It is a derivative of oxetane, a four-membered cyclic ether, and is used primarily in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-formyloxetan-3-yl)carbamate typically involves the reaction of oxetane derivatives with tert-butyl carbamate under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the oxetane, followed by the addition of tert-butyl carbamate .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using standard organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl (3-formyloxetan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl (3-hydroxyoxetan-3-yl)carbamate
  • tert-Butyl (3-aminomethyloxetan-3-yl)carbamate
  • tert-Butyl (3-methyloxetan-3-yl)carbamate

Uniqueness: tert-Butyl (3-formyloxetan-3-yl)carbamate is unique due to the presence of the formyl group, which imparts distinct reactivity and chemical properties compared to other oxetane derivatives. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

tert-butyl N-(3-formyloxetan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-8(2,3)14-7(12)10-9(4-11)5-13-6-9/h4H,5-6H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKZIVBMLICOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885669-84-1
Record name tert-butyl N-(3-formyloxetan-3-yl)carbamate
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